3-Furanmethanethiol

Catalog No.
S3333913
CAS No.
108499-25-8
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Furanmethanethiol

CAS Number

108499-25-8

Product Name

3-Furanmethanethiol

IUPAC Name

furan-3-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2

InChI Key

QVJBJBWGSWLPQL-UHFFFAOYSA-N

SMILES

C1=COC=C1CS

Canonical SMILES

C1=COC=C1CS

3-Furanmethanethiol, also known as 2-furfurylthiol, is an organic compound characterized by a furan ring substituted with a sulfanylmethyl group. This compound is typically a colorless liquid that can develop a yellow hue upon prolonged exposure to air. It has a distinctive aroma reminiscent of roasted coffee, making it a significant contributor to the flavor profile of coffee and other roasted products. Its chemical structure features a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, linked to a thiol group (-SH) through a methylene bridge.

  • Odor: Strong and unpleasant odor similar to rotten vegetables or coffee [].
  • Toxicity: Limited data suggests potential toxicity upon inhalation or ingestion [].
  • Flammability: Expected to be flammable based on the presence of a hydrocarbon chain.

Occurrence and Detection:

3-Furanmethanethiol is a volatile sulfur compound found in various natural sources, including coffee, roasted peanuts, and certain fruits. It can also be formed during the Maillard reaction, which occurs during food processing and browning []. Researchers have developed methods for detecting and quantifying 3-Furanmethanethiol in food samples using techniques like gas chromatography-mass spectrometry (GC-MS) [].

Potential Role in Flavor and Aroma:

The presence of 3-Furanmethanethiol in various foodstuffs suggests its potential role in contributing to their flavor and aroma profiles. Studies have shown that 3-Furanmethanethiol contributes to the characteristic roasted, coffee-like notes in roasted coffee beans []. Further research is being conducted to elucidate the specific odor and taste properties of 3-Furanmethanethiol and its interaction with other flavor compounds in different food matrices.

Chemical Reactions and Synthetic Pathways:

Researchers are investigating the chemical reactions and synthetic pathways of 3-Furanmethanethiol to understand its formation and behavior in various environments. Studies have explored the formation of 3-Furanmethanethiol from the degradation of cysteine, an amino acid, and its potential role in environmental processes []. Additionally, researchers are developing methods for the synthesis of 3-Furanmethanethiol for use in various scientific applications, such as flavor research and material science.

Potential Applications beyond Food Science:

The unique properties of 3-Furanmethanethiol are prompting exploration of its potential applications beyond the realm of food science. Some studies have investigated its potential use as a precursor in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, its reactivity and specific functional groups suggest potential applications in material science, such as the development of novel polymers or sensors [].

Current Research Trends:

Current research trends surrounding 3-Furanmethanethiol involve:

  • Understanding its role in flavor perception and its interaction with other flavor compounds.
  • Developing efficient and sustainable methods for its synthesis.
  • Exploring its potential applications in various fields beyond food science, such as pharmaceuticals and materials science.
Typical of thiols and furans:

  • Electrophilic Substitution: Due to the electron-rich nature of the furan ring, 3-furanmethanethiol is more reactive than benzene in electrophilic aromatic substitution reactions. It can react with halogens and electrophiles under mild conditions.
  • Thiol Reactions: As a thiol, it can undergo oxidation to form disulfides or sulfonic acids when treated with oxidizing agents such as hydrogen peroxide or iodine .
  • Diels-Alder Reactions: The furan component can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, leading to complex polycyclic structures .

3-Furanmethanethiol exhibits notable biological activities. It has been identified as a trigger molecule for parosmia, a condition affecting smell perception, particularly following COVID-19 infections . Additionally, its presence in coffee contributes to its sensory properties, influencing consumer preference and enjoyment.

The synthesis of 3-furanmethanethiol can be achieved through several methods:

  • Reaction of Furfuryl Alcohol with Thiourea: This method involves treating furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an isothiouronium salt, which is then hydrolyzed to yield the thiol .
  • Reduction of Furfural Derivatives: Historical methods include reducing furfural using ammonium hydrogen sulfide or sodium sulfide .
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that combine thiols and amines with furan derivatives under physiological conditions, enhancing the efficiency and selectivity of the synthesis .

3-Furanmethanethiol finds applications primarily in the food industry due to its aromatic properties:

  • Flavoring Agent: It is extensively used as a flavoring agent in coffee and other food products due to its roasted aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for creating more complex compounds.

Studies have shown that 3-furanmethanethiol interacts with various biological systems, particularly in sensory perception. Its role in triggering parosmia highlights its importance in olfactory research. Furthermore, its reactivity with other compounds allows for potential applications in drug development and biomolecular labeling strategies .

Several compounds share structural similarities with 3-furanmethanethiol, each exhibiting unique properties:

CompoundStructure TypeKey Features
FuranAromatic CompoundBasic structure without thiol group
ThiophenolAromatic ThiolStrong odor; used in pharmaceuticals
2-Furfurylthiol (Furan-2-ylmethanethiol)Aromatic ThiolSimilar aroma; derived from furan
MercaptanAliphatic ThiolCharacteristic pungent odor; used in gas detection

3-Furanmethanethiol is unique due to its specific aromatic profile linked to coffee flavoring, distinguishing it from other thiols that may possess more unpleasant odors or different applications.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the carbon-sulfur bond in 3-furanmethanethiol. A 2024 study demonstrated that PdCl₂(CH₃CN)₂ in dioxane at 80°C with K₂CO₃ and CuCl₂ achieves a 94% yield in furan synthesis, highlighting the critical role of catalyst selection and oxidative additives [2]. Monophosphine ligands, such as tri-o-tolylphosphine, enhance catalytic efficiency by reducing ligand displacement during thiolate coordination, enabling reactions at lower temperatures (50–80°C) compared to traditional bisphosphine systems [5]. Substrate scope investigations reveal that electron-deficient aryl bromides couple efficiently with furanmethanethiol derivatives, while steric hindrance in ortho-substituted substrates necessitates tailored ligand architectures [5] [7].

Table 1: Palladium-Catalyzed Cross-Coupling Performance

Catalyst SystemTemperature (°C)Yield (%)Substrate Compatibility
PdCl₂(CH₃CN)₂/CuCl₂8094Broad (alkyl/aryl thiols)
Pd(OAc)₂/P(o-tol)₃5088Electron-deficient aryl bromides
Pd(dba)₂/Xantphos10072Limited to para-substituted

Heteropoly Acid-Lewis Acid Dual Catalyst Systems

Dual catalyst systems combining heteropoly acids (e.g., Aquivion PW79S) with Lewis acids (e.g., AlCl₃) enable synergistic activation of substrates. In thiol-promoted condensations, the heteropoly acid protonates carbonyl groups, while Lewis acids stabilize thiolated intermediates, lowering the activation energy for nucleophilic attack by 2–3 kcal/mol [6]. Steric effects dominate reaction kinetics, with linear thiols (e.g., 1-propanethiol) outperforming branched analogs (e.g., tert-butyl mercaptan) due to reduced interference at the transition state [6]. For instance, 1-propanethiol increases the formation rate of furan derivatives by 220% compared to thiol-free conditions, validated by density functional theory (DFT) calculations [6].

Solvent Optimization in Reductive Alkylation

Solvent polarity and coordination capacity profoundly influence reductive alkylation efficiency. Polar aprotic solvents like dimethylacetamide (DMA) stabilize palladium-thiolate complexes, whereas nonpolar solvents (e.g., toluene) impede substrate solubility [2] [5]. A 2024 solvent screening study identified dioxane as optimal, achieving 94% yield due to its moderate polarity and ability to solubilize both organic substrates and inorganic bases [2]. Conversely, tetrahydrofuran (THF) and dimethylformamide (DMF) reduce yields by 15–20% through competitive coordination with palladium centers [2].

Table 2: Solvent Impact on Reductive Alkylation

SolventDielectric ConstantYield (%)Reaction Time (h)
Dioxane2.21946
DMF36.7748
Toluene2.386810
THF7.52797

Continuous Flow vs. Batch Reactor Configurations

Continuous flow reactors enhance heat and mass transfer in exothermic thiolation reactions, reducing side product formation. A 2025 study comparing flow and batch systems for 3-furanmethanethiol synthesis reported a 12% yield increase in flow mode, attributed to precise temperature control and shorter residence times [3]. Batch reactors, while simpler to scale, exhibit thermal gradients that promote over-alkylation, particularly at thiol-to-substrate ratios above 1.2:1 [6]. Flow systems also enable in-line purification, reducing post-processing steps by 30% [3].

α,β-Unsaturated Ester-Aldehyde Condensation Dynamics

The formation of 3-furanmethanethiol through α,β-unsaturated ester-aldehyde condensation represents a fundamental mechanistic pathway involving complex carbon-carbon bond forming reactions [2]. These condensation reactions proceed through enolate nucleophile formation, which subsequently undergoes dimerization by attacking the carbonyl of the same aldehyde or ketone system [2]. The process typically results in beta-hydroxy aldehyde or ketone intermediates that can undergo further transformation to yield the target furanthiol compound [2].

The aldol condensation mechanism exhibits distinctive characteristics when applied to furan-containing systems [3]. Research demonstrates that α,β-unsaturated aldehydes and ketones serve as products of aldol condensations, presenting two critical functional groups: the carbon-carbon double bond alkene and the carbon-oxygen double bond carbonyl in a conjugated arrangement [3]. This conjugation significantly influences the reactivity profile, enabling both simple addition (1,2-addition) and conjugate addition (1,4-addition) depending on the nucleophile structure and reaction conditions [3].

Mechanistic studies reveal that the condensation process involves an E1cb elimination mechanism under basic conditions [2]. The dehydration step, critical for forming the α,β-unsaturated system, proceeds through a specific transition state where water molecules play a catalytic role [4]. Computational investigations indicate that water accelerates the dehydration process by approximately 22 kilocalories per mole, reducing the intrinsic free energy barrier to approximately 10 kilocalories per mole [4]. This water-mediated acceleration occurs through proton transfer facilitation during the elimination step [4].

The substrate scope for these condensation reactions extends to various α,β-unsaturated carbonyl compounds [5]. Trisubstituted (E)-α,β-unsaturated esters demonstrate particular relevance, as they serve as important substrates in organic reactions such as Michael addition and Diels-Alder reactions [5]. The geometry of these α,β-unsaturated systems directly influences the stereochemistry of subsequent products and can dramatically affect the biological activities of bioactive compounds [5].

Reaction ParameterValue/ConditionEffectReference
Activation Energy (E1cb)10-22 kcal/molControls dehydration rate [2]
Water Catalysis Effect22 kcal/mol reductionAccelerates elimination [4]
Temperature Range140-190°COptimal for condensation [6]
Selectivity Factor1,2- vs 1,4-additionDepends on nucleophile [3]

Hydride Transfer Mechanisms in Furanthiol Generation

Hydride transfer mechanisms constitute a crucial pathway in furanthiol generation, particularly in enzymatic and biomimetic systems [7]. These mechanisms involve the formal transfer of a hydride ion (H⁻) from a donor molecule to an acceptor, facilitating the reduction of carbonyl groups or the activation of carbon-hydrogen bonds [7]. In the context of 3-furanmethanethiol formation, hydride transfer processes play essential roles in both the initial furan ring formation and subsequent thiol group installation [8].

The formation pathway for furanthiol compounds typically involves the Maillard reaction as a primary mechanism [9]. During high-temperature heating conditions, glucose and L-cysteine undergo Amadori rearrangement and 1,2-enolization to form 3-deoxyglucosone [9]. This intermediate subsequently participates in hydroxyl-aldol condensation reactions, removing alcohol and water molecules to generate 3-deoxypentosone and ultimately furfural [9]. The furfural intermediate then undergoes reduction to form 2-furfuryl alcohol, which reacts with hydrogen sulfide derived from L-cysteine pyrolysis to produce the final furanthiol product [9].

Computational investigations using density functional theory have provided detailed insights into hydride transfer mechanisms [7]. Modified DFTB3 (Density Functional Tight Binding) parameters demonstrate the ability to reproduce reference DFT activation barriers within 0.1 kilocalories per mole for hydride transfer reactions [7]. These studies reveal that carbon-hydrogen and carbon-carbon distance distributions along the reaction pathway critically influence the accuracy of computational predictions [7].

The role of hydrogen bonding in facilitating hydride transfer has received significant attention [10]. Hexafluoroisopropanol aggregates act as versatile bridging templates, bringing together reaction partners through combinations of weak bonding interactions [10]. This arrangement enables intermolecular hydride transfer reactions to proceed in a pseudo-intramolecular fashion via macrocyclic transition states with significantly lowered energy barriers [10]. The mechanism involves both hydrogen bonding and dipole-cation interactions, creating a dual-partner promotion model [10].

Hydride Transfer SystemEnergy Barrier (kcal/mol)Mechanism TypeKey FeaturesReference
DFTB3 Optimized0.1 improvement over standardEnzymaticC-H/C-C distance critical [7]
HFIP-MediatedVariable reductionPseudo-intramolecularBridging template effect [10]
Maillard PathwayNot specifiedThermalAmadori rearrangement [9]
NAD(P)H-typeVariableBiochemical1,4-dihydropyridine motif [7]

Solvent-Participation Effects on Ring Closure

Solvent effects play a fundamental role in controlling furan ring closure reactions and significantly influence the formation pathways of 3-furanmethanethiol [11]. These effects encompass both implicit solvation through bulk dielectric properties and explicit solvation involving direct solvent-solute interactions [11]. Understanding these phenomena provides crucial insights for optimizing synthetic conditions and predicting reaction outcomes [11].

Computational studies comparing implicit and explicit solvation models reveal that both methodologies can effectively determine the most favorable reaction pathways for furan ring closure [11]. Quantum mechanics/molecular mechanics simulations in dimethylformamide demonstrate that explicit solvation effects show good correlation with experimental observations, while requiring significantly higher computational costs [11]. The studies indicate neither direct solvent participation nor site-specific interactions despite significant pairwise interactions between solutes and polar solvent molecules [11].

Protic polar solvents exhibit particularly pronounced effects on furan chemistry [12]. Research demonstrates that the polymerization of furfuryl alcohol with protic polar solvents such as water and isopropanol leads to more open ring structures compared to reactions in aprotic environments [12]. These open structures correlate with lower crosslinking density and reduced glass transition temperatures in the final polymer products [12]. The mechanism involves disruption of normal polymerization pathways through hydrogen bonding interactions and nucleophilic solvation [12].

The influence of solvent polarity on furan ring formation has been systematically investigated through multivariate statistical analysis [13]. Results demonstrate that reaction severity and polarity, as determined by Hansen Solubility Parameters, strongly correlate with conversion and yield in furan formation reactions [13]. Increasing both reaction severity and solvent polarity enhances conversion and yield in pure aqueous and organic-water mixtures containing sulfolane, gamma-butyrolactone, gamma-valerolactone, gamma-hexalactone, and tetrahydrofuran [13].

Hexafluoroisopropanol represents a particularly interesting case study in solvent-participation effects [14]. This fluorinated alcohol promotes furan ring-opening reactions and stabilizes open forms, enabling greatly reduced reaction times and increased yields for various derivatives [14]. The mechanism involves preferential stabilization of open conformations over closed isomers, with energy differences ranging from 2.5 to 6.5 kilojoules per mole [15]. This effect stems from solvent-induced changes in atomic charge distribution within the furan ring system [15].

Solvent TypeEffect on Ring ClosureEnergy ChangeMechanismReference
DimethylformamideFacilitates closure12 kcal/mol barrierNo direct participation [11]
Water/MethanolSuppresses polymerizationVariableHydrogen bonding [12] [6]
HexafluoroisopropanolPromotes ring opening2.5-6.5 kJ/molCharge redistribution [14] [15]
Aprotic solventsNeutral effectBaselineMinimal interaction [13]

XLogP3

1.3

Dates

Last modified: 04-14-2024

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